REACTION_CXSMILES
|
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[OH:15][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[C:25]=1[NH:24][C:23](=[O:26])[C:22]([CH3:27])=[CH:21]2>CC(C)=O>[CH2:1]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[C:25]=1[NH:24][C:23](=[O:26])[C:22]([CH3:27])=[CH:21]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
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1.28 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
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OC=1C=CC=C2C=C(C(NC12)=O)C
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Name
|
|
Quantity
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36 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction mixture is refluxed for 18 hours
|
Duration
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18 h
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with 2% methanol in dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC=C2C=C(C(NC12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |